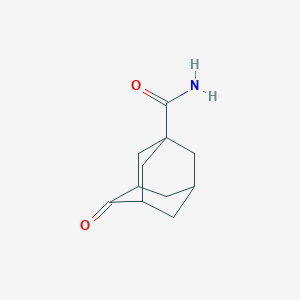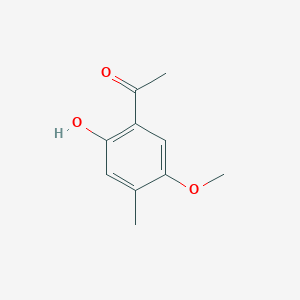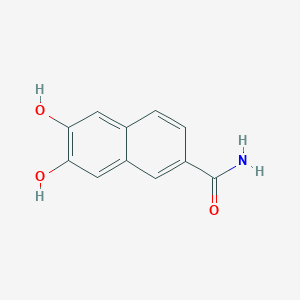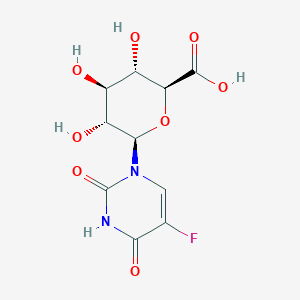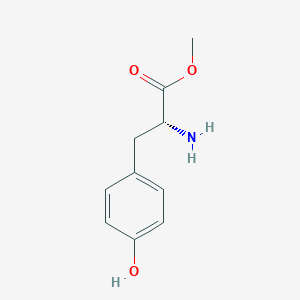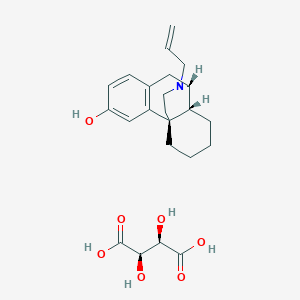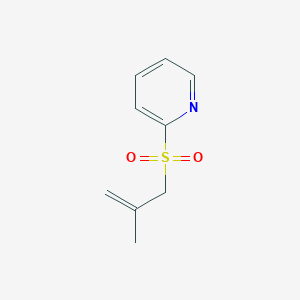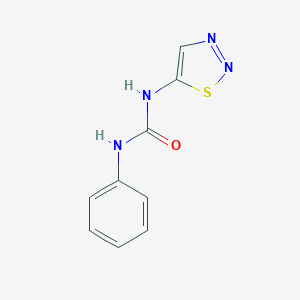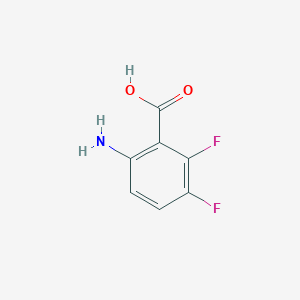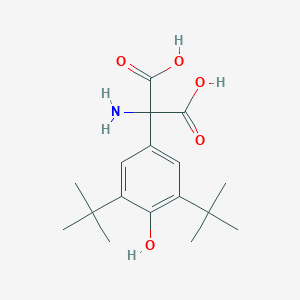![molecular formula C9H10O2 B128396 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene CAS No. 149388-13-6](/img/structure/B128396.png)
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene, also known as MDSD, is a unique organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has also been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene exhibits a range of biochemical and physiological effects. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has several advantages for use in lab experiments, including its unique structure and potential applications in drug discovery and materials science. However, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the biological activity of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has not been fully characterized, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several potential future directions for research on 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. One area of interest is the development of new drugs based on the structure of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. Additionally, further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science. Finally, the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene could be optimized to reduce the complexity and cost of the process, making it more accessible for use in research and industry.
Conclusion
In conclusion, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a unique organic compound that has shown potential applications in various fields of scientific research. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene involves a multistep process that begins with the reaction of 2,3-dihydrofuran and glyoxal in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including a retro-Diels-Alder reaction and a Diels-Alder reaction, to yield 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene. The synthesis of 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene is a complex process that requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, 8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers.
Propiedades
Número CAS |
149388-13-6 |
|---|---|
Nombre del producto |
8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
8-methylidene-1,4-dioxaspiro[4.5]deca-6,9-diene |
InChI |
InChI=1S/C9H10O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2-5H,1,6-7H2 |
Clave InChI |
BLWANRUGSQKSJE-UHFFFAOYSA-N |
SMILES |
C=C1C=CC2(C=C1)OCCO2 |
SMILES canónico |
C=C1C=CC2(C=C1)OCCO2 |
Sinónimos |
1,4-Dioxaspiro[4.5]deca-6,9-diene, 8-methylene- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



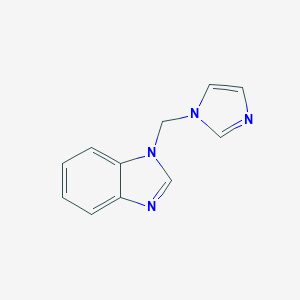
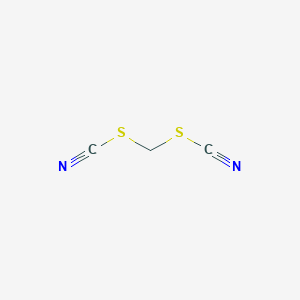
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
